3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol
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Overview
Description
3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol is a chemical compound with the molecular formula C10H16N2O3. It features a unique structure combining an oxadiazole ring and an oxolan ring, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol typically involves the formation of the oxadiazole ring followed by the attachment of the oxolan moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, amidoxime and amide can be fused at high temperatures to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and continuous flow systems may enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the oxolan moiety.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Propyl-1,2,4-oxadiazol-5-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of an oxolan ring.
3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid: Features a methyl group instead of a propyl group.
Uniqueness
3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol is unique due to the presence of both an oxadiazole ring and an oxolan ring, which imparts distinct chemical and biological properties. This dual-ring structure is less common among similar compounds, making it a valuable subject for research .
Properties
Molecular Formula |
C10H16N2O3 |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol |
InChI |
InChI=1S/C10H16N2O3/c1-2-3-8-11-9(15-12-8)6-10(13)4-5-14-7-10/h13H,2-7H2,1H3 |
InChI Key |
QXLIFQDNTWPMMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)CC2(CCOC2)O |
Origin of Product |
United States |
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